molecular formula C18H21N5 B2378074 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole CAS No. 2380080-30-6

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole

货号 B2378074
CAS 编号: 2380080-30-6
分子量: 307.401
InChI 键: AWIPEPMCHGUACR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. This molecule has gained attention in recent years due to its potential use in cancer treatment.

作用机制

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is a selective inhibitor of the adenosine A2A receptor. Adenosine is a signaling molecule that regulates various physiological processes, including immune response and cell growth. The A2A receptor is overexpressed in many types of cancer cells, and its activation promotes tumor growth and suppresses the immune system. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole binds to the A2A receptor and prevents its activation, leading to increased immune response and decreased tumor growth.
Biochemical and Physiological Effects:
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been shown to have various biochemical and physiological effects. In preclinical studies, 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been shown to inhibit tumor growth and metastasis, increase immune response, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has also been shown to have minimal toxicity and good tolerability in animal studies.

实验室实验的优点和局限性

One advantage of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has also shown good tolerability and minimal toxicity in animal studies, which is important for the development of safe and effective cancer treatments. However, one limitation of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are many potential future directions for the development of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole. One direction is to further optimize the synthesis method to improve yield and reproducibility. Another direction is to test 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole in clinical trials to evaluate its safety and efficacy in humans. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole could also be combined with other cancer treatments such as chemotherapy and immunotherapy to enhance their efficacy. In addition, further research could be done to explore the potential use of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole in other diseases and conditions beyond cancer.

合成方法

The synthesis of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole involves several steps, starting with the reaction of 3-methylimidazole with 3-bromo-1-cyclopropyl-1-propene to form the intermediate 3-methyl-1-cyclopropyl-1-(3-methylimidazol-4-yl)propene. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole. The synthesis of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been optimized to yield a high purity product with good reproducibility.

科学研究应用

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been shown to have potential therapeutic applications in cancer treatment. Adenosine A2A receptors are overexpressed in many types of cancer cells, and their activation promotes tumor growth and suppresses the immune system. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole inhibits the adenosine A2A receptor, which can lead to increased immune response and decreased tumor growth. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer.

属性

IUPAC Name

2-cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-21-12-19-8-14(21)9-22-10-15(11-22)23-17-5-3-2-4-16(17)20-18(23)13-6-7-13/h2-5,8,12-13,15H,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIPEPMCHGUACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。